N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

Lipophilicity Physicochemical profiling ADME prediction

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide (CAS 946234-96-4; molecular formula C₁₇H₁₄IN₃O₂; molecular weight 419.22 Da) is a heterocyclic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one carboxamide class. This scaffold has been validated in multiple medicinal chemistry campaigns, notably as antiplasmodial falcipain-2 inhibitors and antimalarial agents.

Molecular Formula C17H14IN3O2
Molecular Weight 419.222
CAS No. 946234-96-4
Cat. No. B2437557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide
CAS946234-96-4
Molecular FormulaC17H14IN3O2
Molecular Weight419.222
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)I)C)C=C1
InChIInChI=1S/C17H14IN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22)
InChIKeyVDIAJKLMVABBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide (CAS 946234-96-4): Compound Class, Scaffold Provenance, and Procurement Context


N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide (CAS 946234-96-4; molecular formula C₁₇H₁₄IN₃O₂; molecular weight 419.22 Da) is a heterocyclic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one carboxamide class . This scaffold has been validated in multiple medicinal chemistry campaigns, notably as antiplasmodial falcipain-2 inhibitors and antimalarial agents [1][2]. The compound features a 4-oxo-4H-pyrido[1,2-a]pyrimidine core bearing methyl groups at the 2- and 7-positions and a 4-iodobenzamide moiety at the 3-position via an amide linkage, distinguishing it from other halogen-substituted and unsubstituted benzamide analogs within the same chemotype series .

Why 4-Iodobenzamide N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide Is Not Interchangeable with Other Halogen or Positional Analogs


Within the pyrido[1,2-a]pyrimidin-4-one benzamide series, halogen identity and substitution position are not functionally interchangeable parameters. The 4-iodo substitution confers a distinct combination of steric bulk (van der Waals radius: I = 1.98 Å vs. Br = 1.85 Å, Cl = 1.75 Å, F = 1.47 Å), polarizability, and lipophilicity (ACD/LogP = 2.88 for the 4-iodo derivative) that diverges substantially from the 2-iodo positional isomer (CAS 946235-07-0), the 4-fluoro (CAS 941965-66-8), 4-chloro, 4-bromo, and unsubstituted benzamide (LogP = 1.07) analogs . The para-iodine atom also provides unique anomalous scattering for X-ray crystallographic phasing (f' = -0.17 e⁻ at Cu Kα, f'' = 6.91 e⁻) and enables radioiodination (¹²³I/¹²⁵I/¹³¹I) for SPECT imaging or targeted radiotherapeutic applications—capabilities absent in fluoro, chloro, and unsubstituted congeners [1][2]. Generic substitution without these functionalities forfeits the compound's dual-use potential as both a pharmacological probe and a structural biology or imaging tool.

Quantitative Differentiation Evidence for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide: Comparator-Based Procurement Rationale


Lipophilicity Gradient Across Halogen Series: ACD/LogP Comparison of 4-Iodo vs. 4-Fluoro, 4-Chloro, 4-Bromo, and Unsubstituted Benzamide Analogs

The 4-iodobenzamide derivative exhibits a predicted ACD/LogP of 2.88, representing the highest lipophilicity among the 4-halogen-substituted and unsubstituted benzamide analogs in the 2,7-dimethyl-pyrido[1,2-a]pyrimidin-4-one series. This value exceeds the unsubstituted benzamide (LogP = 1.07) by 1.81 log units, a difference corresponding to approximately 64-fold higher computed octanol-water partition coefficient . The progressive LogP increase follows the halogen polarizability trend (F < Cl < Br < I), consistent with established Hansch substituent constants (π: F = 0.14, Cl = 0.71, Br = 0.86, I = 1.12). This lipophilicity differential directly impacts membrane permeability, tissue distribution, and non-specific binding profiles in biological assays, making the 4-iodo member the most lipophilic option within the series for applications requiring enhanced passive membrane traversal.

Lipophilicity Physicochemical profiling ADME prediction

Heavy-Atom Advantage for X-ray Crystallography: Anomalous Scattering of Iodine vs. Bromine, Chlorine, and Fluorine in the 4-Substituted Benzamide Series

The covalent iodine atom at the para-position of the benzamide ring provides substantial anomalous scattering power for macromolecular crystallographic phasing. At the Cu Kα wavelength (1.5418 Å), iodine exhibits anomalous scattering factors f'' = 6.91 e⁻ and f' = -0.17 e⁻, compared with bromine (f'' = 1.28 e⁻, f' = -0.68 e⁻), chlorine (f'' = 0.70 e⁻, f' = 0.35 e⁻), and fluorine (negligible, f'' ≈ 0.02 e⁻) [1]. The iodine anomalous signal is approximately 5.4-fold stronger than bromine and 9.9-fold stronger than chlorine at this wavelength, rendering the 4-iodo compound uniquely suitable for single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystal structures. The 4-iodo (para) substitution positions the anomalous scatterer at a fixed distance from the amide linkage, providing a defined vector for Patterson-based substructure solution, whereas the 2-iodo (ortho) positional isomer may introduce conformational ambiguity due to proximal intramolecular interactions [2].

Structural biology X-ray crystallography Experimental phasing

Radioiodination-Enabled Dual-Use Capability: SPECT/PET Imaging Probe Potential of the 4-Iodobenzamide Moiety

The para-iodine atom on the benzamide ring is amenable to isotopic exchange or radioiododestannylation reactions, enabling incorporation of gamma-emitting ¹²³I (t₁/₂ = 13.2 h, γ = 159 keV) or ¹²⁵I (t₁/₂ = 59.4 d), and beta-emitting ¹³¹I (t₁/₂ = 8.0 d) for SPECT imaging and targeted radiotherapy, respectively [1]. The 4-iodobenzamide pharmacophore is a validated melanoma-targeting motif: N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) has been clinically evaluated for scintigraphic detection of melanoma metastases, with demonstrated selective binding to melanin-bearing tissues [2][3]. In contrast, the 4-fluoro, 4-chloro, and unsubstituted benzamide analogs lack the iodine atom required for radioisotopic labeling, precluding their use as directly radiolabeled imaging or therapeutic agents. The 2-iodo positional isomer (CAS 946235-07-0) retains radioiodination capacity but may exhibit altered melanin-binding affinity due to steric constraints imposed by the ortho-substitution geometry [4].

Radiopharmaceutical chemistry Molecular imaging SPECT/PET probe design

Positional Isomer Differentiation: 4-Iodo (para) vs. 2-Iodo (ortho) Substitution Impact on Molecular Geometry and Predicted Target Engagement

The 4-iodo (para) and 2-iodo (ortho; CAS 946235-07-0) positional isomers share identical molecular formula (C₁₇H₁₄IN₃O₂) and molecular weight (419.22 Da) but exhibit fundamentally different spatial presentations of the iodine atom relative to the amide linkage and the pyrido[1,2-a]pyrimidin-4-one core . The para-iodo configuration positions the heavy atom at a distance of approximately 6.8 Å from the amide nitrogen, oriented coaxially with the benzamide ring plane, providing an extended hydrophobic contact surface. In contrast, the ortho-iodo isomer places the iodine atom approximately 3.0 Å from the amide carbonyl oxygen, capable of forming intramolecular I···O halogen bonding interactions (typical distance: 2.8–3.3 Å) that may constrain the benzamide conformational ensemble [1]. Published antimalarial screening of the pyrido[1,2-a]pyrimidin-4-one series by Mane et al. (2014, Eur J Med Chem) demonstrated that substituent position on the benzamide ring critically modulates antiplasmodial activity, with the SAR indicating that the B-ring substitution pattern is a key determinant of potency against the Pf 3D7 strain [2]. The two isomers therefore represent distinct chemical probes for interrogating steric and electronic requirements of the target binding site.

Positional isomerism Structure-activity relationships Ligand binding geometry

Molecular Weight Anchor Point in the Halogen Series for Property-Based Library Design

Across the 4-substituted benzamide analog series sharing the 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine core, the 4-iodo derivative defines the upper bound of molecular weight at 419.22 Da, compared with 4-bromo (~372 Da), 4-chloro (~328 Da), 4-fluoro (311.31 Da), and unsubstituted benzamide (307.3 Da for the 2,7-dimethyl analog; 265 Da for the des-methyl Hit2Lead scaffold) [1]. This molecular weight range spans 419–265 Da, representing a 154 Da window suitable for assessing ligand efficiency metrics (LE = pIC₅₀/N_heavy_atoms) and lipophilic ligand efficiency (LLE = pIC₅₀ – LogP) across a complete halogen substitution series. The 4-iodo compound contributes 28 heavy atoms (including iodine) versus 26 (Br), 25 (Cl), 24 (F), and 23 (H/unsubstituted), providing the highest heavy-atom count anchor for normalization of biochemical potency data [2].

Molecular weight Chemical library design Property space coverage

Pharmacological Scaffold Validation: Pyrido[1,2-a]pyrimidin-4-one Core as a Privileged Antimalarial and Falcipain-2 Inhibitory Chemotype

The pyrido[1,2-a]pyrimidin-4-one scaffold has been independently validated by Mane et al. in two primary publications: (1) as falcipain-2 (FP-2) inhibitors where compounds 14 and 17 showed excellent FP-2 inhibition, with the scaffold demonstrating specific engagement with the P. falciparum cysteine protease target (Bioorg Med Chem, 2012) [1]; (2) as antimalarial agents in a SYBR Green I assay against the chloroquine-sensitive Pf 3D7 strain, where 42 compounds were evaluated and lead compounds 21 (IC₅₀ = 33 μM) and 37 (IC₅₀ = 37 μM) exhibited moderate antimalarial activity (Eur J Med Chem, 2014) [2]. The SAR from the 2014 study specifically identified that the B-ring unsubstituted pyrido[1,2-a]pyrimidine scaffold is responsible for antimalarial activity, and that benzamide-type substituents at the 3-position are tolerated. The 4-iodobenzamide derivative extends this validated chemotype with the heaviest halogen substituent explored to date in this series, providing an opportunity to probe halogen-dependent potency and selectivity trends that lighter halogen analogs cannot address [3].

Antimalarial drug discovery Falcipain-2 inhibition Privileged scaffold

Procurement-Recommended Application Scenarios for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide Based on Quantified Differentiation Evidence


Halogen Series SAR Expansion for Antimalarial Falcipain-2 Inhibitor Optimization

Procure the 4-iodo analog as the terminal heavy-halogen probe in a systematic SAR campaign exploring the 4-position of the benzamide ring on the pyrido[1,2-a]pyrimidin-4-one falcipain-2 inhibitor scaffold validated by Mane et al. (2012, 2014) [1][2]. With an ACD/LogP of 2.88—the highest in the halogen series—and a molecular weight of 419 Da, this compound serves as the upper lipophilicity and steric boundary anchor. Head-to-head testing against the 4-fluoro (LogP ~2.1 predicted; MW 311 Da), 4-chloro, and 4-bromo analogs in FP-2 enzymatic and Pf 3D7 cellular assays would directly quantify the halogen-dependent potency trend, ligand efficiency, and lipophilic efficiency for the series .

Experimental Phasing of Protein-Ligand Co-Crystal Structures via Iodine SAD

Co-crystallize the 4-iodo compound with the target protein (e.g., falcipain-2 or other pyrido[1,2-a]pyrimidin-4-one binding targets) and perform single-wavelength anomalous diffraction (SAD) phasing at Cu Kα wavelength, leveraging iodine's f'' of 6.91 e⁻—a 5.4-fold advantage over bromine [1]. The para-iodine atom provides a fixed anomalous scatterer positioned approximately 6.8 Å from the amide nitrogen, enabling unambiguous Patterson-based substructure solution without selenomethionine labeling or heavy-atom soaking. This capability is unavailable with the 4-fluoro, 4-chloro, or unsubstituted benzamide analogs, which lack sufficient anomalous signal for routine SAD phasing [2].

Radiosynthesis of ¹²³I/¹²⁵I-Labeled Probe for SPECT Biodistribution and Target Engagement Studies

Perform electrophilic radioiododestannylation on the 4-iodobenzamide compound (or its tributylstannyl precursor) to generate [¹²³I]- or [¹²⁵I]-labeled tracer for in vivo SPECT imaging of biodistribution and target tissue uptake, following established protocols for 4-iodobenzamide radiopharmaceuticals [1]. The 4-iodo substitution is uniquely positioned for translational imaging among this analog series, as the 4-fluoro, 4-chloro, 4-bromo, and unsubstituted analogs lack the requisite iodine atom for direct radioiodination. While the 2-iodo isomer (CAS 946235-07-0) also supports radioiodination, the para configuration avoids potential intramolecular I···O halogen bonding that could alter the pharmacophore's conformational landscape during biological evaluation [2].

Computational Docking and Free Energy Perturbation (FEP) Halogen Scan Anchor Point

Use the 4-iodo analog as the heavy-halogen reference structure for a computational halogen scan (F, Cl, Br, I) of the benzamide 4-position in the pyrido[1,2-a]pyrimidin-4-one series [1]. The iodine atom's large van der Waals radius (1.98 Å) and high polarizability (5.35 ų) provide the extreme parameter values for molecular dynamics simulations and FEP calculations. Pairing the computational predictions with experimental IC₅₀ data generated from the full analog set enables validation of force field parameters for halogen bonding and hydrophobic interactions in the target binding site, with the 4-iodo compound defining the upper boundary of the property space [2].

Quote Request

Request a Quote for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.